molecular formula C19H16F2N2O2S B2489097 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 865180-78-5

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Cat. No.: B2489097
CAS No.: 865180-78-5
M. Wt: 374.41
InChI Key: VFIIECRAFWVAOK-QOCHGBHMSA-N
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves the condensation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a promising candidate for drug development.

Medicine

In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including bacterial infections and cancer. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are essential for the survival and proliferation of pathogenic cells.

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
  • 2,6-difluorobenzamide derivatives
  • Benzo[d]thiazole derivatives

Uniqueness

Compared to other similar compounds, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl and ethoxy groups enhances its reactivity and solubility, while the difluorobenzamide moiety contributes to its stability and bioactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c1-3-10-23-15-9-8-12(25-4-2)11-16(15)26-19(23)22-18(24)17-13(20)6-5-7-14(17)21/h3,5-9,11H,1,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIIECRAFWVAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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